Cromoglicate lisetil
Overview
Description
Cromoglicate lisetil is a synthetic compound known for its role as a mast cell stabilizer. It is an orally deliverable prodrug of cromolyn sodium, which is used to prevent the release of inflammatory chemicals such as histamine from mast cells. This compound is primarily used in the management of allergic conditions and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cromoglicate lisetil involves several steps, starting from the base compound cromoglicic acid. The process typically includes esterification reactions to form the lisetil derivative. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. Techniques such as crystallization and chromatography are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Cromoglicate lisetil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cromoglicate lisetil has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study mast cell stabilization and related chemical reactions.
Biology: It is employed in research on allergic reactions and mast cell-related diseases.
Medicine: It is used in the development of treatments for asthma, allergic rhinitis, and systemic mastocytosis.
Industry: It is used in the formulation of pharmaceutical products for the management of allergic conditions
Mechanism of Action
Cromoglicate lisetil exerts its effects by inhibiting the degranulation of mast cells. This prevents the release of histamine and other inflammatory mediators. The compound acts by stabilizing the mast cell membrane and inhibiting calcium influx, which is essential for the degranulation process .
Comparison with Similar Compounds
Similar Compounds
Nedocromil: Another mast cell stabilizer used in the management of asthma.
Ketotifen: An antihistamine and mast cell stabilizer used for allergic conditions.
Uniqueness
Cromoglicate lisetil is unique due to its oral bioavailability and its specific action on mast cells. Unlike some other mast cell stabilizers, it can be administered orally, making it more convenient for long-term management of allergic conditions .
Properties
IUPAC Name |
ethyl 5-[2-[(2S)-2,6-diaminohexanoyl]oxy-3-(2-ethoxycarbonyl-4-oxochromen-5-yl)oxypropoxy]-4-oxochromene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O12/c1-3-41-32(39)27-15-21(36)29-23(10-7-12-25(29)46-27)43-17-19(45-31(38)20(35)9-5-6-14-34)18-44-24-11-8-13-26-30(24)22(37)16-28(47-26)33(40)42-4-2/h7-8,10-13,15-16,19-20H,3-6,9,14,17-18,34-35H2,1-2H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJJDHCBOKNREV-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)C2=C(O1)C=CC=C2OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)OCC)OC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110816-79-0 | |
Record name | L-Lysine, 2-[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]-1-[[[2-(ethoxycarbonyl)-4-oxo-4H-1-benzopyran-5-yl]oxy]methyl]ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110816-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cromoglicate lisetil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110816790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CROMOGLICATE LISETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ07VZP8G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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